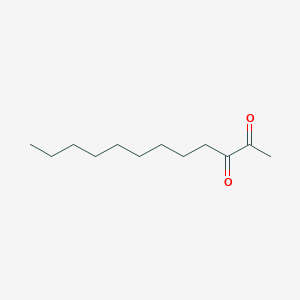
4-(1,1,2-Triphenylethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2-Triphenylethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a 1,1,2-triphenylethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2-Triphenylethyl)pyridine typically involves the condensation of pyridine with a triphenylethyl precursor. One common method is the reaction of pyridine with 1,1,2-triphenylethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of a Grignard reagent, where 1,1,2-triphenylethylmagnesium bromide reacts with pyridine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,2-Triphenylethyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Brominated or nitrated pyridine derivatives.
Scientific Research Applications
4-(1,1,2-Triphenylethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,1,2-Triphenylethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cell membrane receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.
4-Phenylpyridine: A pyridine derivative with a phenyl group at the 4-position.
4-Benzylpyridine: A pyridine derivative with a benzyl group at the 4-position.
Comparison: 4-(1,1,2-Triphenylethyl)pyridine is unique due to the presence of the bulky 1,1,2-triphenylethyl group, which imparts distinct steric and electronic properties compared to simpler pyridine derivatives. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .
Properties
CAS No. |
6634-62-4 |
|---|---|
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(1,1,2-triphenylethyl)pyridine |
InChI |
InChI=1S/C25H21N/c1-4-10-21(11-5-1)20-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-26-19-17-24/h1-19H,20H2 |
InChI Key |
XEZZFMAPPHMONW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


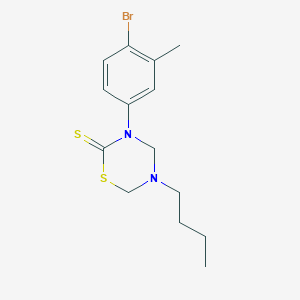
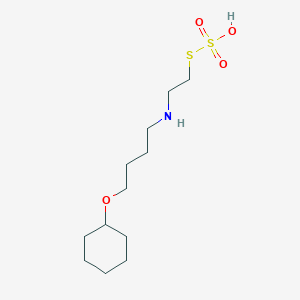
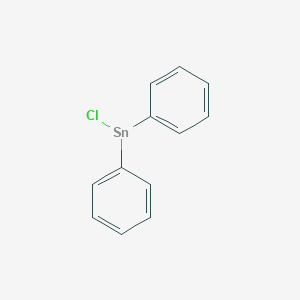
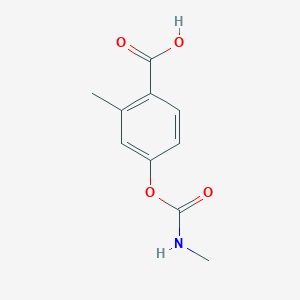



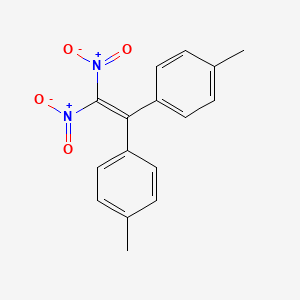
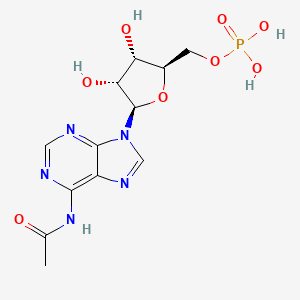
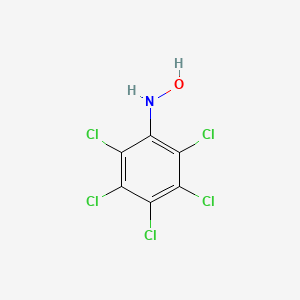
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)


